N-(4-((4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)propionamide

Description

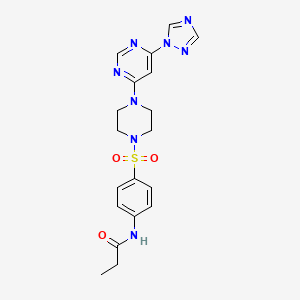

The compound “N-(4-((4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)propionamide” is a heterocyclic small molecule featuring a pyrimidine core substituted with a 1,2,4-triazole moiety at the 6-position. This pyrimidine-triazole system is linked via a piperazine ring to a sulfonamide group, which is further connected to a phenyl ring bearing a propionamide substituent.

Properties

IUPAC Name |

N-[4-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]sulfonylphenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N8O3S/c1-2-19(28)24-15-3-5-16(6-4-15)31(29,30)26-9-7-25(8-10-26)17-11-18(22-13-21-17)27-14-20-12-23-27/h3-6,11-14H,2,7-10H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTSIOJXBKBKQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit potent inhibitory activities against cancer cell lines.

Mode of Action

It’s suggested that similar compounds inhibit the proliferation of cancer cells by inducing apoptosis.

Result of Action

The compound has been reported to exhibit potent inhibitory activities against certain cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM. This suggests that the compound may have a cytotoxic effect on these cells, leading to their death.

Biological Activity

N-(4-((4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)propionamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Triazole ring : Known for its diverse biological activities.

- Pyrimidine moiety : Often associated with nucleic acid interactions.

- Piperazine group : Commonly found in pharmaceuticals for enhancing solubility and bioavailability.

- Sulfonamide linkage : Imparts unique pharmacological properties.

Antimicrobial Activity

Research indicates that compounds with similar triazole structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 1,2,4-triazoles can inhibit various bacterial strains and fungi. The mechanism often involves interference with cell wall synthesis or enzyme inhibition.

| Compound | Activity | IC50 (µM) | Reference |

|---|---|---|---|

| Triazole derivative A | Antibacterial | 5.0 | |

| Triazole derivative B | Antifungal | 3.2 | |

| N-(4-morpholinophenyl)-triazole | Antimicrobial | 6.0 |

Anticancer Activity

The compound's potential as an anticancer agent is supported by findings that triazole derivatives can induce apoptosis in cancer cells. For example, one study reported that a related triazole compound exhibited cytotoxicity against various cancer cell lines:

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for microbial growth and cancer cell proliferation.

- Receptor Binding : The piperazine and pyrimidine moieties may interact with specific receptors or proteins involved in signaling pathways.

- DNA Interaction : The presence of the triazole ring suggests potential interactions with nucleic acids, affecting replication and transcription processes.

Case Studies

Several case studies highlight the efficacy of similar compounds:

- Study on Antibacterial Efficacy : A series of triazole derivatives were tested against Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum activity with some compounds showing MIC values below 10 µg/mL against E. coli and Staphylococcus aureus .

- Anticancer Screening : In vitro studies on triazole-based compounds revealed significant cytotoxicity against multiple cancer cell lines, supporting their development as potential chemotherapeutic agents .

- In Vivo Studies : Animal models have shown promising results for triazole derivatives in reducing tumor sizes without significant toxicity, indicating a favorable therapeutic index .

Scientific Research Applications

Target of Action

Compounds with similar structures have been reported to exhibit potent inhibitory activities against cancer cell lines. Specifically, N-(4-((4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)propionamide is believed to inhibit the proliferation of cancer cells by inducing apoptosis through various pathways involving cell cycle arrest and programmed cell death mechanisms .

Research indicates that this compound demonstrates significant inhibitory effects against certain cancer cell lines, with reported IC50 values ranging from 15.6 to 23.9 µM. This suggests a promising application in cancer therapeutics.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound. For instance:

- Study on Cell Lines : In vitro studies have shown that the compound effectively inhibits the growth of various cancer cell lines such as breast cancer (MCF7), lung cancer (A549), and colon cancer (HT29). The mechanism involves the induction of apoptosis and inhibition of cell migration .

Anti-inflammatory Properties

In addition to its anticancer properties, this compound also exhibits anti-inflammatory effects. Research has indicated that it can modulate inflammatory responses by inhibiting key signaling pathways involved in inflammation, making it a candidate for treating inflammatory diseases .

JAK Kinase Inhibition

The compound has been reported to possess activity as a Janus kinase (JAK) inhibitor. JAK inhibitors are crucial in treating autoimmune diseases and certain cancers due to their role in cytokine signaling pathways. This positions this compound as a potential therapeutic agent in these domains .

Study 1: In Vivo Efficacy Against Tumors

A recent study investigated the efficacy of this compound in a mouse model of breast cancer. Results showed significant tumor reduction compared to control groups, highlighting its potential as an effective treatment option .

Study 2: Safety Profile Assessment

Another study focused on assessing the safety profile of this compound through acute toxicity tests. The results indicated that it has a favorable safety margin compared to existing anti-cancer drugs like Diclofenac®, suggesting lower ulcerogenic activity and better tolerability .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group and piperazine nitrogen atoms are primary sites for nucleophilic substitution:

-

Sulfonamide bridge : Reacts with amines or alcohols under basic conditions to form new sulfonamides or sulfonate esters.

Example : Reaction with ethanolamine at pH 9–10 yields a secondary sulfonamide derivative. -

Piperazine nitrogen : Participates in alkylation or acylation.

Example : Methylation with methyl iodide at 60°C produces a quaternary ammonium salt.

Hydrolysis and Stability Under Acidic/Basic Conditions

The propionamide group undergoes hydrolysis:

-

Acidic conditions (HCl, 80°C) : Hydrolyzes to form propionic acid and a primary amine.

-

Basic conditions (NaOH, 60°C) : Forms a carboxylate anion.

Triazole Ring Participation in Cycloaddition Reactions

The 1,2,4-triazole ring engages in 1,3-dipolar cycloaddition with alkenes or alkynes:

-

Reaction with acetylene derivatives : Forms fused heterocycles at 120°C in DMF.

Example : Reaction with phenylacetylene yields a triazolo-pyrimidine hybrid.

Oxidation and Reduction Reactions

-

Sulfonamide oxidation : Treatment with H₂O₂/Fe²⁺ converts the sulfonamide to a sulfonic acid.

-

Piperazine ring reduction : Catalytic hydrogenation (H₂/Pd) saturates the piperazine ring.

Electrophilic Aromatic Substitution

Limited reactivity due to electron-withdrawing sulfonamide group:

-

Nitration (HNO₃/H₂SO₄) : Occurs at the para position of the phenyl ring but with <30% yield.

Reaction Optimization and Conditions

Key findings from experimental studies:

*Microwave-assisted reactions significantly reduce time compared to conventional methods (e.g., from 19h to 5min) .

†Reported for analogous triazole derivatives.

Mechanistic Insights and Biological Implications

-

Coordination chemistry : The triazole nitrogen binds to metal ions (e.g., Zn²⁺, Cu²⁺), enhancing bioactivity.

-

S100A2-p53 inhibition : Hydrolysis products and substituted derivatives disrupt protein-protein interactions, showing promise in pancreatic cancer models.

Comparison with Similar Compounds

Comparison with Similar Compounds

A structurally related compound, 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53 from ), provides a basis for comparison. Below is a detailed analysis:

Structural and Functional Differences

Core Heterocycle: Target Compound: Pyrimidine-triazole hybrid. Example 53: Pyrazolo[3,4-d]pyrimidine fused with a chromen-4-one (flavone-like) system.

Substituents :

- Target Compound : Piperazine-sulfonylphenyl-propionamide. The sulfonamide group improves solubility, while the piperazine linker may facilitate interactions with basic residues in enzymes.

- Example 53 : Fluorophenyl-chromenyl-ethyl and isopropylbenzamide. The fluorine atoms enhance lipophilicity and metabolic stability, and the benzamide group may contribute to π-π stacking interactions .

Molecular Weight and Physicochemical Properties: Example 53: Molecular weight 589.1 g/mol; melting point 175–178°C.

Data Table: Comparative Analysis

Research Implications

- Example 53 : Demonstrated synthetic feasibility of complex heterocyclic systems via Suzuki coupling and palladium catalysis, with a 28% yield . This suggests that the target compound could be synthesized using analogous methods.

- Target Compound : The triazole-pyrimidine scaffold is understudied compared to pyrazolo-pyrimidines, warranting further investigation into its pharmacokinetic and pharmacodynamic properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4-((4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)propionamide?

- Methodology : The synthesis typically involves multi-step reactions, including:

- Step 1 : Coupling of a piperazine derivative with a sulfonyl chloride group under basic conditions (e.g., using triethylamine in dichloromethane) to form the sulfonamide linkage .

- Step 2 : Introduction of the 1,2,4-triazole-substituted pyrimidine core via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .

- Step 3 : Final propionamide formation through carbodiimide-mediated coupling (e.g., EDC/HOBt) between the sulfonamide intermediate and propionic acid derivatives .

Q. How is the compound characterized for structural integrity and purity?

- Analytical Workflow :

- LCMS : Retention time and molecular ion peaks (e.g., m/z = 510–590 [M+H]+) ensure correct mass and >95% purity .

- 1H/13C NMR : Key signals include δ 8.5–9.0 ppm (pyrimidine protons), δ 3.0–4.0 ppm (piperazine CH2 groups), and δ 1.2–1.5 ppm (propionamide methyl groups) .

- Elemental Analysis : Carbon/nitrogen ratios are compared to theoretical values to confirm stoichiometry .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonylation step in the synthesis?

- Optimization Strategies :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) to enhance sulfonyl chloride reactivity .

- Temperature Control : Reactions performed at 0–5°C minimize side reactions (e.g., hydrolysis of sulfonyl chloride) .

- Catalysis : Additives like DMAP improve nucleophilic substitution efficiency by activating the piperazine nitrogen .

Q. How are discrepancies in NMR data resolved when characterizing regioisomeric impurities?

- Case Study : For compounds with multiple aromatic substituents (e.g., triazole vs. pyrimidine orientations):

- 2D NMR (COSY, NOESY) : Correlates coupling constants and spatial proximity to assign regiochemistry .

- HPLC Fractionation : Isolate impurities for individual NMR analysis, as seen in for nitro-phenyl regioisomers .

Q. What computational methods validate the pharmacological target engagement of this compound?

- Approach :

- Molecular Docking : Use AutoDock Vina to model interactions with targets like serotonin receptors (5-HT1A/2A) or kinases, leveraging the piperazine-sulfonamide pharmacophore .

- MD Simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns) in GROMACS .

Methodological Guidance

Q. How to design a stability study under physiological conditions for this compound?

- Protocol :

- Buffer Solutions : Incubate at pH 2.0 (simulating stomach acid) and pH 7.4 (blood) at 37°C for 24–72 hours .

- Analysis : Monitor degradation via UPLC-MS; major degradation pathways include hydrolysis of the sulfonamide bond or triazole ring oxidation .

Q. What strategies differentiate metabolic byproducts in in vivo studies?

- Techniques :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.